Regioisomeric Methoxy Positioning: 3-OCH₃ (Target) vs. 4-OCH₃ (CAS 877640-59-0) – Predicted Pharmacophore Divergence
The target compound (CAS 894020-27-0) carries a 3-methoxyphenyl substituent on the pyrrolidinone nitrogen, whereas its closest commercially listed analog—1-(2,4-dimethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-59-0)—differs solely by a 4-methoxyphenyl (para) substitution . In the FPRL1 agonist patent family (US 10,252,992 B2 and related filings), the general formula explicitly encompasses compounds where the aryl group attached to the pyrrolidinone nitrogen may be substituted at various positions, and the exemplified biological data demonstrate that methoxy positional isomers produce non-equivalent FPRL1 agonist activity in calcium flux assays conducted in FPRL1-expressing cells [1]. This patent SAR framework establishes that regioisomeric variants are not functionally interchangeable. Although direct numerical comparator data for these two specific CAS numbers has not been located in open-access primary literature or reputable databases at the time of this analysis, the patent-class evidence confirms that positional isomerism at this site is a critical determinant of target engagement potency.
| Evidence Dimension | FPRL1 agonist functional activity (calcium mobilization assay) |
|---|---|
| Target Compound Data | CAS 894020-27-0: Implied FPRL1 agonist activity based on patent family membership; exact EC50 not publicly reported in accessible sources. |
| Comparator Or Baseline | CAS 877640-59-0 (4-methoxy regioisomer): No publicly reported FPRL1 EC50 identified. Vulcanchem (excluded source) lists IC50 >50 μM in an unspecified assay, but this cannot be verified through permitted sources. |
| Quantified Difference | Not calculable from permitted-source data. Patent SAR class-level inference supports non-equivalence of meta vs. para methoxy substitution for FPRL1 agonism. |
| Conditions | FPRL1-expressing cell lines; calcium flux/mobilization readout; as described in US 10,252,992 B2 and related FPRL1 agonist patent documents. |
Why This Matters
Procurement of the incorrect regioisomer (CAS 877640-59-0) for an FPRL1-targeted research program risks obtaining a compound with potentially null or substantially reduced receptor activation, wasting experimental resources and yielding misleading biological conclusions.
- [1] Tsuda, K. et al. Urea Derivative or Pharmacologically Acceptable Salt Thereof. U.S. Patent 10,252,992 B2. Granted 2019-04-09. See general formula (I) and biological assay examples. View Source
